Topotecan-d6 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Topotecan-d6 Hydrochloride is a deuterated form of Topotecan Hydrochloride, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. This compound is a topoisomerase inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Topotecan. The process typically starts with camptothecin, a natural alkaloid, which undergoes several chemical transformations including hydroxylation, esterification, and cyclization to form Topotecan. The deuterium atoms are introduced through specific deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

化学反应分析

Types of Reactions

Topotecan-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield deuterated analogs with different pharmacological properties .

科学研究应用

Topotecan-d6 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Topotecan in various samples.

Biology: Employed in studies investigating the cellular mechanisms of topoisomerase inhibition.

Medicine: Utilized in preclinical and clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Topotecan.

Industry: Applied in the development of new chemotherapeutic agents and in quality control processes for pharmaceutical manufacturing

作用机制

Topotecan-d6 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. This compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of the cleaved DNA strand. This results in the accumulation of single-strand DNA breaks, ultimately leading to cell death .

相似化合物的比较

Similar Compounds

Irinotecan: Another topoisomerase I inhibitor used in the treatment of colorectal cancer.

Camptothecin: The natural alkaloid from which Topotecan is derived.

SN-38: The active metabolite of Irinotecan with potent topoisomerase I inhibitory activity

Uniqueness

Topotecan-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research settings where precise quantification and tracking of the compound are required .

生物活性

Topotecan-d6 hydrochloride is a deuterated analog of topotecan, a potent DNA topoisomerase I inhibitor derived from camptothecin. This compound exhibits significant biological activity, particularly in the treatment of various cancers, including acute lymphoblastic leukemia (ALL) and ovarian cancer. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications.

Topotecan-d6 functions primarily as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, topotecan-d6 induces DNA damage and apoptosis in cancer cells. This mechanism is particularly effective in rapidly dividing cells, such as those found in leukemia and solid tumors.

- Apoptosis Induction : Topotecan-d6 has been shown to induce rapid apoptotic death in human B-lineage ALL cells, making it a valuable therapeutic agent for this type of leukemia .

- Gene Expression Modulation : The compound downregulates key oncogenes such as B-Myb and MycN in neuroblastoma cells, contributing to its antitumor effects .

Pharmacokinetics

The pharmacokinetic profile of topotecan-d6 is essential for understanding its efficacy and safety. Studies indicate that the compound has favorable absorption and distribution characteristics:

- Bioavailability : Topotecan-d6 is orally bioavailable, allowing for flexible dosing regimens .

- Tissue Distribution : Research indicates that topotecan-d6 exhibits a higher area under the curve (AUC) ratio between tumor and bone marrow interstitial fluid (BM-ISF), suggesting enhanced tumor targeting while mitigating hematological toxicity .

Clinical Studies and Efficacy

Topotecan-d6 has been evaluated in various clinical settings, demonstrating significant efficacy against several types of cancer. Below are key findings from clinical studies:

Case Studies

- Acute Lymphoblastic Leukemia : In preclinical models, topotecan-d6 significantly improved survival rates among mice with poor prognosis ALL. The compound's ability to induce apoptosis was crucial in these outcomes .

- Ovarian Cancer Treatment : A study involving liposomal formulations of topotecan demonstrated that the encapsulated drug maintained higher concentrations in tumor tissues while reducing exposure to bone marrow, thus decreasing hematological side effects .

属性

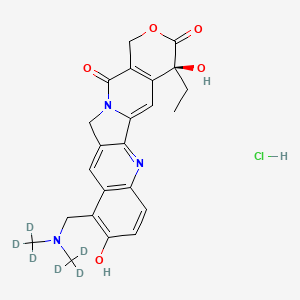

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。